molecular formula C7H9ClN2O3 B1590126 4-Ethoxy-3-nitropyridine hydrochloride CAS No. 94602-04-7

4-Ethoxy-3-nitropyridine hydrochloride

Cat. No. B1590126
CAS RN: 94602-04-7
M. Wt: 204.61 g/mol
InChI Key: HNMWMLXQJBWURC-UHFFFAOYSA-N
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Description

4-Ethoxy-3-nitropyridine hydrochloride is a chemical compound with the CAS Number: 94602-04-7 . It has a molecular weight of 204.61 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular formula of 4-Ethoxy-3-nitropyridine hydrochloride is C7H9ClN2O3 . The InChI code is 1S/C7H8N2O3.ClH/c1-2-12-7-3-4-8-5-6 (7)9 (10)11;/h3-5H,2H2,1H3;1H .

Scientific Research Applications

Synthesis and Chemical Transformations

4-Ethoxy-3-nitropyridine hydrochloride is utilized in various synthetic pathways. One significant application is in the efficient p-Methoxybenzylation of hydroxy groups using 2-(4-Methoxybenzyloxy)-3-nitropyridine, which is derived from 2-chloro-3-nitropyridine. This method facilitates the production of PMB ethers under mild conditions with high yields (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001). Additionally, the synthesis of various substituted pyridines, such as 2-ethoxy-5-nitropyridine, has been achieved through reactions involving 5-nitropyridine-2-sulfonic acid (Bakke & Sletvold, 2003).

Molecular and Spectroscopic Studies

In the realm of molecular studies, vibrational analyses of nitropyridine derivatives have been conducted to understand their conformational stability and electronic properties. Investigations using density functional theory and spectroscopy have provided insights into the molecular stability and bond strength of these compounds (Balachandran, Lakshmi, & Janaki, 2012).

Antioxidant and Biological Activities

Research on β-hydroxy(ethoxy) derivatives of nitrous heterocycles, which include compounds like 4-methylthiobenzimidazolyl-3-hydroxypyridine, has demonstrated antiradical and nitric oxide-inhibiting activities. These studies suggest potential uses for these derivatives in antioxidant preparations (Smirnov, Kuznetsov, Proskuryakov, Skvortsov, Nosko, & Dontsov, 2011).

Applications in Material Science

In the field of material science, nitropyridine derivatives have been studied for their optical properties. For instance, thiazole-based push–pull fluorophores containing nitro groups have been evaluated for their photophysical properties, demonstrating surprising quantum yields despite the presence of nitro groups (Habenicht, Siegmann, Kupfer, Kübel, Weiss, Cherek, Möller, Dietzek, Gräfe, & Beckert, 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

properties

IUPAC Name

4-ethoxy-3-nitropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c1-2-12-7-3-4-8-5-6(7)9(10)11;/h3-5H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMWMLXQJBWURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496829
Record name 4-Ethoxy-3-nitropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-nitropyridine hydrochloride

CAS RN

94602-04-7
Record name 94602-04-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethoxy-3-nitropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JW Clark-Lewis, RP Singh - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… is 4-ethoxy-3-nitropyridine hydrochloride. Preparation of 4-ethoxy-3-nitropyridine from unstable 4-chloro-3nitropyridine was recently reported: but 4-ethoxy-3-nitropyridine hydrochloride …
Number of citations: 20 pubs.rsc.org
JB Campbell, JM Greene, ER Lavagnino… - Journal of …, 1986 - Wiley Online Library
New methods of preparing 2,3‐diaminopyridine (13) from 2‐chloro‐3‐nitropyridine (11) and 3,4‐diaminopy‐ridine (8) from 4‐ethoxy‐3‐nitropyridine hydrochloride (5) have been …
Number of citations: 19 onlinelibrary.wiley.com
PA Stupple, DV Batchelor, M Corless… - Journal of medicinal …, 2011 - ACS Publications
… tert-Butyl 3-amino-endo-8-azabicyclo[3.2.1]octane-8-carboxylate 8 (3.0 g, 13.2 mmol), 4-ethoxy-3-nitropyridine hydrochloride 33 (2.7 g, 13.2 mmol), and N-ethyl-N,N-diisopropylamine (…
Number of citations: 46 pubs.acs.org
JG Catterall - 1966 - search.proquest.com
The optimum preparative conditions for the replacement of a hydrazino group by a hydrogen atom in hydrazino-azanaphthalenes have been established. It was found that the ionisation …
Number of citations: 2 search.proquest.com
CS GIAM - Pyridine and Its Derivatives, Volume 14, Part 3 …, 2009 - books.google.com
… Thus, 4-methylamino-3nitropyridine (IX-43) is obtained in near quantitative yield by heating 4-ethoxy-3-nitropyridine hydrochloride in an autoclave with aqueous methylamine.“2 …
Number of citations: 0 books.google.com
JW Arico - 2010 - search.proquest.com
… Ammonium acetate (14.7 g, 191 mmol) was dissolved in water (24 mL) and 4-ethoxy-3-nitropyridine hydrochloride (9.81 g, 47.9 mmol) was added. The solution was refluxed for 4–8 h. …
Number of citations: 1 search.proquest.com
KJ Salandria - 2011 - dlib.bc.edu
DNA serves as an instruction manual to the cell, containing blueprints and directions for all cellular processes, while RNA serves to carry out the messages held within DNA. Research …
Number of citations: 3 dlib.bc.edu

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